molecular formula C18H21NO B5798485 N-(4-ethylphenyl)-4-(propan-2-yl)benzamide

N-(4-ethylphenyl)-4-(propan-2-yl)benzamide

Cat. No.: B5798485
M. Wt: 267.4 g/mol
InChI Key: LUHKTBMNZAXYRO-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-4-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an ethyl group attached to the phenyl ring and an isopropyl group attached to the benzamide moiety. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-4-(propan-2-yl)benzamide typically involves the reaction of 4-ethylbenzoic acid with isopropylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure consistent product quality. Additionally, advanced purification techniques, such as crystallization and recrystallization, are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-4-(propan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-4-(propan-2-yl)benzamide: Similar structure with a methyl group instead of an ethyl group.

    N-(4-ethylphenyl)-4-(methyl)benzamide: Similar structure with a methyl group on the benzamide moiety.

    N-(4-ethylphenyl)-4-(tert-butyl)benzamide: Similar structure with a tert-butyl group instead of an isopropyl group.

Uniqueness

N-(4-ethylphenyl)-4-(propan-2-yl)benzamide is unique due to the specific combination of ethyl and isopropyl groups, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in the design and development of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

N-(4-ethylphenyl)-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-4-14-5-11-17(12-6-14)19-18(20)16-9-7-15(8-10-16)13(2)3/h5-13H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHKTBMNZAXYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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